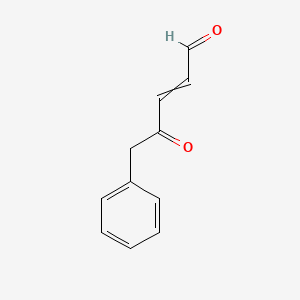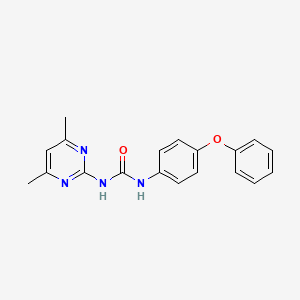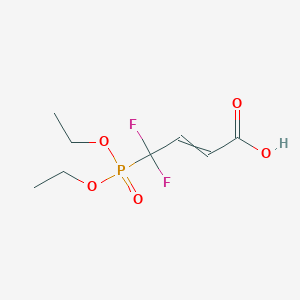
3-Chloro-9-(4-nitrophenyl)sulfanyl-acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-9-(4-nitrophenyl)sulfanyl-acridine is a chemical compound that belongs to the acridine family. Acridines are heterocyclic organic compounds that contain a nitrogen atom in their structure. This particular compound is characterized by the presence of a chloro group at the 3rd position, a nitrophenyl group at the 9th position, and a sulfanyl group attached to the acridine core. Acridine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and material science .
Vorbereitungsmethoden
The synthesis of 3-Chloro-9-(4-nitrophenyl)sulfanyl-acridine typically involves multi-step reactions. One common synthetic route includes the following steps:
Chlorination: The addition of a chloro group to the acridine core.
Sulfanylation: The attachment of a sulfanyl group to the acridine structure.
The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis .
Analyse Chemischer Reaktionen
3-Chloro-9-(4-nitrophenyl)sulfanyl-acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Chloro-9-(4-nitrophenyl)sulfanyl-acridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and antiviral properties.
Material Science: The compound is used in the development of fluorescent materials and dyes due to its unique photophysical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and DNA binding.
Wirkmechanismus
The mechanism of action of 3-Chloro-9-(4-nitrophenyl)sulfanyl-acridine primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. The compound may also interact with specific enzymes, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-9-(4-nitrophenyl)sulfanyl-acridine can be compared with other acridine derivatives, such as:
Amsacrine: An anticancer drug that also intercalates into DNA but has different substituents on the acridine core.
Proflavine: An antiseptic that shares the acridine core but lacks the chloro and nitrophenyl groups.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These differences can affect the compound’s solubility, reactivity, and overall efficacy in various applications .
Eigenschaften
CAS-Nummer |
270088-53-4 |
|---|---|
Molekularformel |
C19H11ClN2O2S |
Molekulargewicht |
366.8 g/mol |
IUPAC-Name |
3-chloro-9-(4-nitrophenyl)sulfanylacridine |
InChI |
InChI=1S/C19H11ClN2O2S/c20-12-5-10-16-18(11-12)21-17-4-2-1-3-15(17)19(16)25-14-8-6-13(7-9-14)22(23)24/h1-11H |
InChI-Schlüssel |
ITVFUNZOVAQBNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)SC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide](/img/structure/B12576322.png)
![3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile](/img/structure/B12576327.png)
![1,4-Dioxaspiro[4.4]nonane-7,8-dione](/img/structure/B12576331.png)
![3-(3-Nitrophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12576337.png)


![Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, ethyl ester](/img/structure/B12576349.png)
![Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl-](/img/structure/B12576357.png)
![2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]-](/img/structure/B12576360.png)
![1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane](/img/structure/B12576368.png)



![N-[2-(Benzylsulfanyl)ethyl]glycine](/img/structure/B12576381.png)
